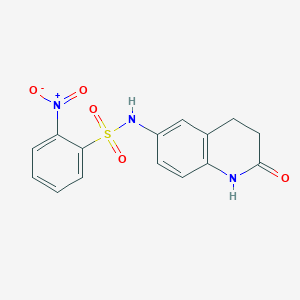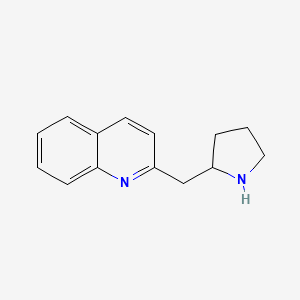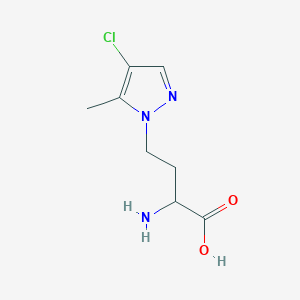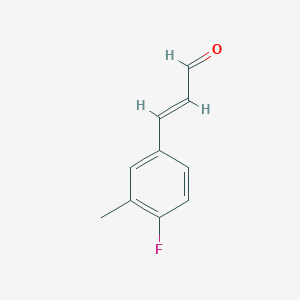
4-Chloro-3-(trifluoromethyl)phenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(trifluoromethyl)phenyl chloroformate is an organic compound with the molecular formula C8H3ClF3O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve low temperatures to control the reactivity of phosgene and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, and can handle the hazardous nature of phosgene more safely. The use of automated systems also helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)phenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-chloro-3-(trifluoromethyl)phenol and carbon dioxide.
Reduction: The compound can be reduced to form 4-chloro-3-(trifluoromethyl)benzyl alcohol under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.
Major Products
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Thiocarbonates: Formed by the reaction with thiols.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenyl chloroformate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, releasing carbon dioxide in the process. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl carbamate
Uniqueness
4-Chloro-3-(trifluoromethyl)phenyl chloroformate is unique due to its chloroformate group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis, allowing for the preparation of a wide range of derivatives. Its trifluoromethyl group also enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H3Cl2F3O2 |
|---|---|
Molecular Weight |
259.01 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-6-2-1-4(15-7(10)14)3-5(6)8(11,12)13/h1-3H |
InChI Key |
MYORDDIOFHCXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)

![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)



![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)




![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)

